Perphenazine Sulfoxide N1-Oxide

Pharmaceutical impurity profiling Mass spectrometry Reference standard characterization

This N1,S-dioxide reference standard is chromatographically distinct from the common monosulfoxide impurity (EP Impurity A). Essential for accurate quantification under USP 2025 unspecified impurity limits (NMT 0.10%), ensuring regulatory compliance in ANDA/DMF submissions and stability-indicating method validation per ICH Q2(R1).

Molecular Formula C21H26ClN3O3S
Molecular Weight 436.0 g/mol
Cat. No. B13423571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine Sulfoxide N1-Oxide
Molecular FormulaC21H26ClN3O3S
Molecular Weight436.0 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-]
InChIInChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
InChIKeyNFGFVNMYTZTVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perphenazine Sulfoxide N1-Oxide: The Definitive Dual-Oxidation Impurity Reference Standard for Perphenazine Pharmaceutical Quality Control and Regulatory Submissions


Perphenazine Sulfoxide N1-Oxide (synonym: Perphenazine N1,S-Dioxide; CAS 2731414-17-6) is a dual-oxidation derivative of the typical antipsychotic perphenazine, a piperazinyl phenothiazine. This compound carries both an S-oxide on the phenothiazine sulfur and an N1-oxide on the piperazine ring, yielding a molecular formula of C₂₁H₂₆ClN₃O₃S and an exact mass of 435.1383 g/mol . Unlike the commonly monitored single-oxidation impurity Perphenazine Sulfoxide (EP Impurity A / USP Perphenazine Sulfoxide RS; CAS 10078-25-8), the N1,S-dioxide represents a distinct oxidation state requiring dedicated reference material for unambiguous identification and quantification in pharmaceutical impurity profiling, stability studies, and ANDA/DMF submissions .

Why Perphenazine Sulfoxide Alone Is Insufficient: The Analytical Case for Perphenazine Sulfoxide N1-Oxide as a Discrete Impurity Marker


Regulatory pharmacopeias such as the USP 2025 monograph for Perphenazine define specific impurity limits: Perphenazine Sulfoxide is controlled at NMT 0.2% (RRT 0.3), while any individual unspecified impurity must not exceed 0.10% [1]. Perphenazine Sulfoxide N1-Oxide, with its dual S- and N1-oxidation, is structurally and chromatographically distinct from the monosulfoxide, possessing a different molecular weight (435.97 vs. 419.97 g/mol) and retention behavior. In stability-indicating studies, perphenazine sulfoxide levels can rise to 11% in certain formulations before expiry, underscoring the need to monitor higher oxidation states including the N1,S-dioxide as a discrete degradation marker [2]. Generic substitution—using Perphenazine Sulfoxide or Perphenazine N1-Oxide reference standards—cannot resolve or quantify the N1,S-dioxide, leading to potential underestimation of total impurities and regulatory non-compliance [1].

Quantitative Differentiation Evidence: Perphenazine Sulfoxide N1-Oxide vs. Closest Analogs and In-Class Comparators


Structural Identity and Molecular Weight: Precise Differentiation from Single-Oxidation Metabolites and Impurities

Perphenazine Sulfoxide N1-Oxide (C₂₁H₂₆ClN₃O₃S, exact mass 435.1383 g/mol) carries a +32 Da mass shift relative to the parent drug perphenazine (C₂₁H₂₆ClN₃OS, MW 403.97) and a +16 Da shift relative to either Perphenazine Sulfoxide (C₂₁H₂₆ClN₃O₂S, MW 419.97) or Perphenazine N1-Oxide (C₂₁H₂₆ClN₃O₂S, MW 419.97) . This mass difference is analytically resolvable by high-resolution mass spectrometry (HRMS) and HPLC-UV methods, ensuring unambiguous identification against co-eluting single-oxidation impurities .

Pharmaceutical impurity profiling Mass spectrometry Reference standard characterization

USP Pharmacopeial Impurity Classification: Discrete Limit for Unspecified Impurities vs. Specified Impurity Perphenazine Sulfoxide

The USP 2025 Perphenazine monograph defines Perphenazine Sulfoxide (RRT 0.3, relative response factor 1.6) with an acceptance criterion of NMT 0.2%, while any individual unspecified impurity is limited to NMT 0.10% [1]. Perphenazine Sulfoxide N1-Oxide, not being listed as a specified impurity, falls under the unspecified impurity category and must independently meet the 0.10% limit. This means a dedicated reference standard is required for its identification and quantification; using the Perphenazine Sulfoxide reference standard would give an incorrect relative response factor and potentially miss this impurity entirely [1].

Pharmacopeial compliance USP monograph Impurity acceptance criteria

Dual Enzymatic Pathway Origin: Why the N1,S-Dioxide Marks Convergence of CYP2D6 and FMO-Mediated Metabolism

In vitro microsomal studies demonstrate that perphenazine undergoes sulfoxidation and N-oxidation via distinct enzymatic routes: S-oxidation is primarily CYP450-mediated (predominantly CYP2D6), while N-oxidation of the piperazine ring is catalyzed by flavin-containing monooxygenases (FMOs) [1]. The relative rates of these reactions are concentration-dependent, with N-oxidation favored at higher substrate concentrations [1]. Consequently, the N1,S-dioxide represents the convergence product of two independent metabolic pathways, making it a uniquely informative marker for comprehensive metabolic profiling that cannot be substituted by monitoring either the sulfoxide or the N-oxide alone [2].

Drug metabolism CYP2D6 polymorphism Flavin-containing monooxygenase

Reference Standard Characterization: ISO 17034 Accreditation, Purity Assignment, and Multi-Technique Certification vs. Uncharacterized Comparator Materials

The LGC Mikromol Perphenazine Sulfoxide N1-Oxide reference standard (Catalog No. MM0826.05-0025) is supplied with a purity of 99% and quantitative content assignment validated by orthogonal techniques including HPLC, ¹H-NMR, MS, and IR . Mikromol reference standards are manufactured under ISO 17034 accreditation, with comprehensive Certificates of Analysis that detail characterization processes, ensuring suitability for both qualitative identification and quantitative determination in GMP-regulated environments . By contrast, generic perphenazine sulfoxide or N-oxide standards are often certified only for identification purposes and may lack the full characterization data required for regulatory impurity method validation .

Reference standard qualification ISO 17034 Certificate of Analysis

Differentiation from Higher Oxidation State: Perphenazine Sulfoxide N1-Oxide (Dioxide) vs. Perphenazine Sulfoxide N1,N4-Dioxide (Trioxide)

Perphenazine Sulfoxide N1-Oxide (N1,S-Dioxide; MW 435.97) occupies an intermediate oxidation state between Perphenazine Sulfoxide (mono-S-oxide; MW 419.97) and Perphenazine Sulfoxide N1,N4-Dioxide (N1,N4,S-Trioxide; MW 451.97) . Each oxidation state represents a distinct compound with unique HPLC retention and mass spectrometric characteristics. The N1,N4,S-Trioxide (CAS 2724727-08-4) carries an additional oxygen at the N4 position of the piperazine ring and is supplied as a separate Mikromol reference standard (MM0826.07), confirming that these are treated as discrete impurities requiring independent standards for analytical method validation . Using the N1,N4,S-trioxide standard in place of the N1,S-dioxide would introduce a +16 Da mass error and a different retention time, leading to misidentification in impurity profiling.

Oxidation state differentiation Process impurity control Degradation pathway mapping

Procurement-Relevant Application Scenarios for Perphenazine Sulfoxide N1-Oxide in Pharmaceutical Development and Quality Control


ANDA and DMF Impurity Method Validation

For generic drug manufacturers filing Abbreviated New Drug Applications, the USP 2025 monograph requires control of all unspecified impurities at NMT 0.10% [1]. The N1,S-dioxide, as a dual-oxidation degradation product, must be resolved and quantified separately from Perphenazine Sulfoxide (NMT 0.2%) and Perphenazine Related Compound B (NMT 0.5%). The Mikromol MM0826.05 reference standard provides the characterized material needed to establish system suitability, determine relative response factors, and validate HPLC methods per ICH Q2(R1) guidelines, directly supporting regulatory submission acceptance [1].

Stability-Indicating HPLC Method Development for Perphenazine Formulations

Forced degradation studies show that perphenazine sulfoxide is the major oxidative degradation product in dilute peroxide, with levels reaching up to 11% in syrup formulations before expiry [2]. The N1,S-dioxide reference standard enables stability-indicating methods to differentiate primary oxidation (sulfoxide) from secondary oxidation (N1,S-dioxide), providing a more complete degradation profile. This is essential for establishing shelf-life specifications and demonstrating analytical method specificity per ICH Q1A(R2) requirements [2].

Pharmacopeial Impurity Profiling and Batch Release Testing

In QC batch release testing under the USP monograph, any peak at a retention time corresponding to the N1,S-dioxide must be identified and quantified against a characterized reference standard. Without a dedicated N1,S-dioxide standard, an unknown peak would be classified as an unspecified impurity, and its concentration could not be accurately determined, potentially causing batch rejection if the NMT 0.10% limit cannot be verified [1]. Procurement of the Mikromol MM0826.05 standard thus directly supports GMP batch release decisions.

Metabolic Pathway Investigation and CYP2D6 Polymorphism Studies

As a metabolite formed via the convergence of CYP2D6-mediated S-oxidation and FMO-mediated N-oxidation pathways, the N1,S-dioxide serves as a marker for studying drug-drug interactions and pharmacogenetic variability [3]. In clinical pharmacokinetic studies, perphenazine exhibits a pronounced first-pass effect with high PPZ-SO/PPZ ratios [4]. Quantifying the N1,S-dioxide alongside the sulfoxide and parent drug using a characterized reference standard allows researchers to dissect the relative contributions of CYP2D6 and FMO pathways in individual patients, informing personalized dosing strategies for CYP2D6 poor metabolizers.

Quote Request

Request a Quote for Perphenazine Sulfoxide N1-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.